molecular formula C14H18N2O B127361 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile CAS No. 5460-79-7

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B127361
CAS No.: 5460-79-7
M. Wt: 230.31 g/mol
InChI Key: COYLNHITVXBZPK-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with a methyl group and a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile typically involves the reaction of 3-methoxybenzyl cyanide with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(3-Hydroxyphenyl)-1-methylpiperidine-4-carbonitrile.

    Reduction: The carbonitrile group can be reduced to an amine group, resulting in the formation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(3-Hydroxyphenyl)-1-methylpiperidine-4-carbonitrile

    Reduction: 4-(3-Methoxyphenyl)-1-methylpiperidine-4-amine

    Substitution: Various halogenated or alkylated derivatives of the original compound

Scientific Research Applications

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenyl derivatives: Compounds such as 3-Methoxyphenylpiperazine and 3-Methoxyphenylacetic acid share structural similarities with 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile.

    Piperidine derivatives: Compounds like 1-Methylpiperidine and 4-Cyanopiperidine are structurally related to the compound of interest.

Uniqueness

This compound is unique due to the combination of its methoxyphenyl group, piperidine ring, and carbonitrile group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-8-6-14(11-15,7-9-16)12-4-3-5-13(10-12)17-2/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYLNHITVXBZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203037
Record name 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile
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Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5460-79-7
Record name 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile
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Record name 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile
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Record name 5460-79-7
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Record name 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile
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Record name 4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile
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Record name 4-(3-METHOXYPHENYL)-1-METHYLPIPERIDINE-4-CARBONITRILE
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